Dibenzo[b,f][1,4]oxazepin-11(10H)-one

Catalog No.
S1520178
CAS No.
3158-85-8
M.F
C13H9NO2
M. Wt
211.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dibenzo[b,f][1,4]oxazepin-11(10H)-one

CAS Number

3158-85-8

Product Name

Dibenzo[b,f][1,4]oxazepin-11(10H)-one

IUPAC Name

5H-benzo[b][1,4]benzoxazepin-6-one

Molecular Formula

C13H9NO2

Molecular Weight

211.22 g/mol

InChI

InChI=1S/C13H9NO2/c15-13-9-5-1-3-7-11(9)16-12-8-4-2-6-10(12)14-13/h1-8H,(H,14,15)

InChI Key

OXMPDOZBQGHTGH-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)NC3=CC=CC=C3O2

Synonyms

2-(2-Aminophenoxy)benzoic Acid Lactam; Dibenzo[b,f][1,4]oxazepin-11(10H)-one;o-(o-Aminophenoxy)benzoic Acid Lactam;

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC3=CC=CC=C3O2

Synthesis

Dibenz[b,f][1,4]oxazepin-11(10H)-one, also known as 5H-benzo[b][1,4]benzoxazepin-6-one, is a heterocyclic compound that can be synthesized through various methods. One common approach involves the condensation of diphenylamine with phthalic anhydride, followed by cyclization and oxidation. PubChem, National Institutes of Health: )

Potential applications

While research is ongoing, Dibenz[b,f][1,4]oxazepin-11(10H)-one has been explored for its potential applications in various scientific fields, including:

  • Medicinal chemistry: Due to its structural similarity to certain psychoactive drugs, this compound has been investigated for its potential therapeutic effects. However, more research is needed to determine its efficacy and safety for any specific medical use. PubChem, National Institutes of Health: )
  • Material science: The unique properties of Dibenz[b,f][1,4]oxazepin-11(10H)-one, such as its thermal stability and potential for forming conducting polymers, have made it an interesting candidate for material science research. However, further exploration is required to understand its potential applications in this field.

Dibenzo[b,f][1,4]oxazepin-11(10H)-one is a heterocyclic compound characterized by a fused bicyclic structure that incorporates both benzene and oxazepine moieties. Its chemical formula is C13H9NO2, and it features a nitrogen atom within a seven-membered ring, contributing to its unique chemical properties. This compound is notable for its potential applications in pharmaceuticals and materials science due to its structural complexity and biological activity.

Due to the limited research available, there is no documented information on the mechanism of action of Dibenzo[b,f][1,4]oxazepin-11(10H)-one.

  • As research on this compound is limited, no safety information is currently available. It is important to handle any unknown compound with caution, assuming it may possess hazardous properties until proper testing is conducted [].
, primarily involving nucleophilic substitutions and cyclization processes. A significant reaction pathway includes the base-catalyzed intramolecular nucleophilic substitution of nitro groups in 2-hydroxyanilides derived from 2-nitrobenzoic acids, leading to the formation of the oxazepinone structure . Additionally, the nitro group within the compound can be replaced by O- and S-nucleophiles, enhancing its reactivity and potential for further functionalization .

The synthesis of dibenzo[b,f][1,4]oxazepin-11(10H)-one typically involves several methods:

  • Base-Catalyzed Intramolecular Nucleophilic Substitution: This method utilizes 2-nitrobenzoic acids and their derivatives. The reaction involves the formation of a cyclic structure through the displacement of nitro groups .
  • Modified Condensation Reactions: Another synthetic route involves the condensation of diethyl bromomalonate with phthalaldehydic acid derivatives, facilitating the construction of the oxazepine framework .
  • Utilization of Polynitroaromatic Compounds: This approach leverages polynitroaromatic compounds to prepare substituted dibenzo[b,f][1,4]oxazepin-11(10H)-ones through nucleophilic displacement reactions .

Dibenzo[b,f][1,4]oxazepin-11(10H)-one has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for drug development targeting cancer or inflammatory diseases.
  • Materials Science: Its unique structure may be exploited in creating novel materials with specific electronic or optical properties.

Interaction studies are crucial for understanding how dibenzo[b,f][1,4]oxazepin-11(10H)-one interacts with biological systems. Preliminary studies suggest that it may bind to specific receptors or enzymes involved in cellular signaling pathways. Further research is needed to characterize these interactions quantitatively and qualitatively.

Dibenzo[b,f][1,4]oxazepin-11(10H)-one shares structural similarities with several other compounds in the oxazepine family. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeNotable Features
Dibenzo[b,f][1,4]oxazepineBicyclicLacks carbonyl oxygen; primarily aromatic
Dibenzo[b,e][1,4]oxazepinBicyclicDifferent fusion pattern; distinct electronic properties
5H-benzo[b][1,4]benzoxazepineBicyclicContains additional benzene ring; different reactivity
Dibenzo[c,e][1,4]oxazepinBicyclicVariations in nitrogen positioning; altered properties

Dibenzo[b,f][1,4]oxazepin-11(10H)-one is unique due to its specific arrangement of functional groups and heteroatoms, which influences its reactivity and biological activity compared to other similar compounds.

XLogP3

2.4

UNII

11B50BX482

GHS Hazard Statements

Aggregated GHS information provided by 192 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

3158-85-8

Wikipedia

Dibenz(b,f)(1,4)oxazepin-11(10H)-one

Dates

Modify: 2023-08-15

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